2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)-
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Overview
Description
2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- is a heterocyclic compound that belongs to the isoindole family Isoindoles are characterized by a benzene ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the use of tosylacetylene as a starting material, followed by a series of reactions including the Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases like potassium tert-butoxide, and oxidizing agents like potassium permanganate . The conditions for these reactions vary, but they often require specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or material science applications .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroisoindole: A closely related compound with similar structural features and reactivity.
Isoindoline: The reduced form of isoindole, which shares some chemical properties but differs in its reactivity and applications.
Indole: An isomer of isoindole, widely studied for its biological activity and synthetic utility.
Uniqueness
2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in the exploration of new therapeutic agents.
Properties
CAS No. |
61862-94-0 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4,7-dihydroisoindole |
InChI |
InChI=1S/C16H17N/c1-12-4-3-5-16(9-12)17-10-14-7-6-13(2)8-15(14)11-17/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
BSLLYFSNEPZVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=CN(C=C2C1)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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